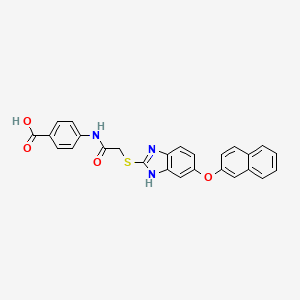![molecular formula C13H10BrFOZn B14889383 3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom in the phenoxy group can impart unique electronic properties to the resulting molecules, making this reagent useful in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Fluorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable activator, such as iodine, in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity zinc and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: The zinc reagent can be oxidized to form the corresponding phenol.
Reduction: Under certain conditions, the compound can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc reagent can react with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are commonly used, along with ligands such as triphenylphosphine. The reaction is typically carried out in tetrahydrofuran or other polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Negishi Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings, which can enhance metabolic stability and bioavailability.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophile, forming a metal complex.
Transmetalation: The zinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.
The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Lacks the fluorine atom and phenoxy group, making it less electronically unique.
4-Fluorophenylzinc bromide: Contains a fluorine atom but lacks the phenoxy group.
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of both the fluorine atom and the phenoxy group, which can impart distinct electronic properties to the resulting molecules. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements.
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
JXAKCQCCRMKUOR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



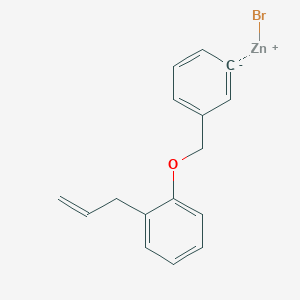
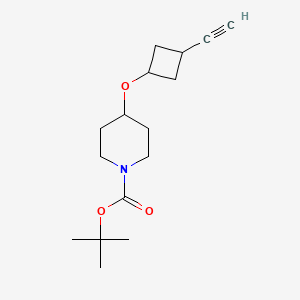
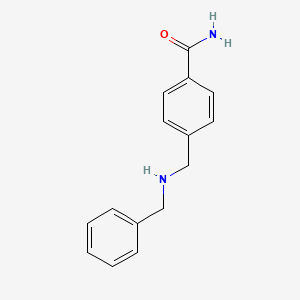
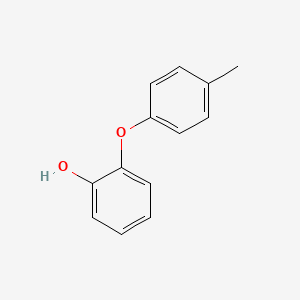
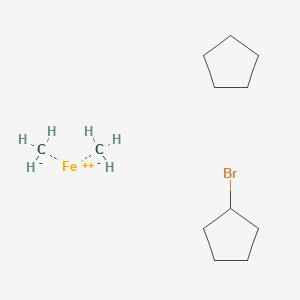
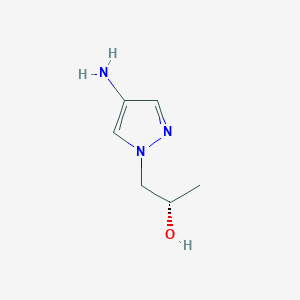
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)

